(S)-4-(1-aminoethyl)benzonitrile

Chiral purity Enantiomeric excess Quality control

(S)-4-(1-aminoethyl)benzonitrile (CAS 36244-70-9) is a chiral benzonitrile derivative bearing a primary amine at the stereogenic center. It is classified as a C9H10N2 molecular scaffold with a molecular weight of 146.19 g/mol and computed XLogP3-AA of 0.9.

Molecular Formula C9H10N2
Molecular Weight 146.19
CAS No. 36244-70-9
Cat. No. B3028861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(1-aminoethyl)benzonitrile
CAS36244-70-9
Molecular FormulaC9H10N2
Molecular Weight146.19
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C#N)N
InChIInChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3/t7-/m0/s1
InChIKeyCANLULJYEHSQFU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-(1-aminoethyl)benzonitrile CAS 36244-70-9: Chiral Building Block Properties and Procurement Data


(S)-4-(1-aminoethyl)benzonitrile (CAS 36244-70-9) is a chiral benzonitrile derivative bearing a primary amine at the stereogenic center. It is classified as a C9H10N2 molecular scaffold with a molecular weight of 146.19 g/mol and computed XLogP3-AA of 0.9 [1]. The compound serves as an enantiopure building block in asymmetric synthesis, where the (S)-configuration determines the stereochemical outcome of downstream products .

Chiral Configuration as a Non-Interchangeable Property: (S)-4-(1-aminoethyl)benzonitrile vs. Racemate and (R)-Enantiomer


The (S)-4-(1-aminoethyl)benzonitrile scaffold cannot be generically substituted with its racemate or (R)-enantiomer in stereoselective applications. The (S)-configuration at the alpha-carbon dictates the three-dimensional presentation of the amine and nitrile functional groups, which directly influences molecular recognition events, including receptor binding and enzyme-substrate interactions [1]. Procurement of the incorrect enantiomer introduces uncontrolled stereochemical variables that can nullify biological activity or alter the stereochemical outcome of asymmetric syntheses .

Quantitative Differentiation: (S)-4-(1-aminoethyl)benzonitrile vs. (R)-Enantiomer and Racemic Mixture


Enantiomeric Purity Comparison: (S)-4-(1-aminoethyl)benzonitrile vs. (R)-4-(1-aminoethyl)benzonitrile

The (S)-enantiomer is supplied with a certified purity of ≥97.0% , whereas the (R)-enantiomer from the same vendor is specified at 99.83% purity . This difference in purity levels is a critical procurement consideration for applications requiring strictly defined enantiomeric excess.

Chiral purity Enantiomeric excess Quality control

Synthetic Yield of Racemic 4-(1-aminoethyl)benzonitrile as a Benchmark for Enantiopure Material

Synthesis of the racemic DL-1-(4′-cyanophenyl)ethylamine proceeds with a reported conversion rate of 100% based on NMR measurement, yielding 95% of the desired racemic amine along with 1% of the corresponding alcohol and 4% of other by-products . This provides a benchmark for the maximum attainable yield of the racemate, against which the efficiency of enantioselective routes to the (S)-enantiomer can be compared.

Synthetic yield Racemic mixture Process chemistry

Chiral Discrimination in Theoretical Parity-Violation Studies

Theoretical calculations indicate that (S)-4-(1-aminoethyl)benzonitrile is a suitable candidate for the first experimental determination of the parity-violating energy difference (ΔpvE) between enantiomers [1]. This property is exclusive to the enantiomerically pure form and would be absent or averaged out in the racemic mixture.

Chiral discrimination Parity violation Theoretical chemistry

Predicted Physicochemical Properties Differentiating (S)-4-(1-aminoethyl)benzonitrile from Achiral Analogs

Computed properties for (S)-4-(1-aminoethyl)benzonitrile include XLogP3-AA = 0.9, topological polar surface area (TPSA) = 49.8 Ų, hydrogen bond donor count = 1, and hydrogen bond acceptor count = 2 [1]. These values differentiate it from achiral benzonitrile derivatives lacking the aminoethyl group, which would exhibit different lipophilicity and hydrogen-bonding capacity.

Physicochemical properties Lipophilicity Polar surface area

Procurement-Driven Application Scenarios for (S)-4-(1-aminoethyl)benzonitrile


Asymmetric Synthesis of Chiral Amines and Pharmaceutical Intermediates

The (S)-configured primary amine serves as a nucleophilic chiral building block in the synthesis of enantiomerically enriched amines and amides. Its ≥97.0% purity ensures minimal contamination from the (R)-enantiomer, which is critical for maintaining stereochemical integrity in multi-step syntheses of pharmaceutical candidates .

Stereoselective Catalysis and Ligand Design

The amine group can be derivatized to generate chiral ligands for asymmetric catalysis. The defined (S)-configuration at the stereocenter allows for the rational design of catalyst systems with predictable enantioselectivity, a requirement that cannot be met by racemic material .

Fundamental Physical Chemistry Studies on Chirality and Parity Violation

The compound's theoretical suitability as a probe for parity-violating energy differences between enantiomers makes it a valuable tool for high-precision spectroscopic and theoretical investigations into fundamental symmetry breaking [1].

Chiral Chromatography Method Development and Reference Standards

The distinct physicochemical properties (XLogP3-AA = 0.9, TPSA = 49.8 Ų) and well-defined stereochemistry make (S)-4-(1-aminoethyl)benzonitrile a useful reference compound for developing and validating chiral HPLC or SFC methods for separating benzonitrile-based enantiomers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-(1-aminoethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.